Methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate
Overview
Description
Methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate: is an organic compound with the molecular formula C12H9NO5S and a molecular weight of 279.27 g/mol . This compound is characterized by the presence of a thiophene ring substituted with a nitrophenoxy group and a methyl ester group. It is commonly used in various chemical research and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of Methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate typically involves the reaction of 3-hydroxythiophene-2-carboxylic acid with 4-nitrophenol in the presence of a suitable esterification agent such as methanol and a catalyst like sulfuric acid . The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods:
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate can undergo oxidation reactions, typically using oxidizing agents like or .
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as in the presence of a .
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Nucleophiles like amines, alcohols, or thiols, often in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
Methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of Methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The nitrophenoxy group can undergo reduction to form an amino derivative, which may interact with biological targets such as enzymes or receptors. The thiophene ring can also participate in various chemical reactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
- Methyl 3-(2-nitrophenoxy)thiophene-2-carboxylate
- Methyl 3-(4-fluoro-2-nitrophenoxy)thiophene-2-carboxylate
- Methyl 3-(4-chlorophenoxy)thiophene-2-carboxylate
Comparison:
Methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate is unique due to the presence of the nitrophenoxy group at the 4-position of the thiophene ring. This structural feature imparts distinct electronic and steric properties, influencing its reactivity and biological activity.
Properties
IUPAC Name |
methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO5S/c1-17-12(14)11-10(6-7-19-11)18-9-4-2-8(3-5-9)13(15)16/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFBDROODMZKCQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)OC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60384570 | |
Record name | methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60384570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103790-37-0 | |
Record name | methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60384570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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